1-Isopropyl-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene
Overview
Description
1-Isopropyl-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene is a useful research compound. Its molecular formula is C22H25NO2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research in the field of organic synthesis and molecular structure often explores compounds with complex structures, such as 1-Isopropyl-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene. One study focuses on the synthesis of complex organic molecules, demonstrating the intricate processes involved in constructing compounds with specific functional groups and structural features (Eisenbraun, 1991). Another research avenue involves the study of intramolecular interactions, such as the transfer of sulfonyl oxygen in reactions involving cyclopropenyl cations, which can shed light on the reactivity and stability of similar complex compounds (Kojima et al., 1993).
Material Science and Polymer Research
In the realm of materials science and polymer research, compounds with intricate structures, akin to this compound, are synthesized to explore their potential as stabilizers or components in polymeric materials. Aghamali̇yev et al. (2018) synthesized novel imidazoline derivatives, investigating their application as thermostabilizers for polypropylene, highlighting the importance of such compounds in enhancing the thermal stability of polymers (Aghamali̇yev et al., 2018).
Catalysis and Organic Reactions
The study of catalysis and organic reactions often involves complex organic molecules similar to this compound. Research by Tanaka et al. (1978) on the hydrogenation and dehydrogenation of related compounds catalyzed by various oxides demonstrates the potential of such compounds in catalytic processes, providing insights into reaction mechanisms and catalyst selectivity (Tanaka et al., 1978).
Properties
IUPAC Name |
[(E)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethylideneamino] 4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-14(2)17-9-11-18(12-10-17)21-13-20(21)16(4)23-25-22(24)19-7-5-15(3)6-8-19/h5-12,14,20-21H,13H2,1-4H3/b23-16+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRMQAQDGKDZDO-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C)C2CC2C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2CC2C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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